molecular formula C16H20BNO3 B1429818 3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline CAS No. 881656-35-5

3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline

Cat. No.: B1429818
CAS No.: 881656-35-5
M. Wt: 285.1 g/mol
InChI Key: MGEKTRDPBDREKY-UHFFFAOYSA-N
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Description

3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group and a boronic ester group. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Properties

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-6-8-14-12(13)9-11(19-5)10-18-14/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEKTRDPBDREKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=NC3=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 3-methoxyquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoline-5-carboxylic acid derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: The Suzuki-Miyaura reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., DMF or toluene).

Major Products

    Oxidation: Quinoline-5-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various biaryl or vinyl-aryl compounds depending on the halide used in the reaction.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The quinoline core structure is well-known for its biological activity. Research has indicated that derivatives of quinoline exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . The presence of the dioxaborolane moiety in 3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline may enhance its interaction with biological targets due to the electron-withdrawing nature of boron.

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer potential. A study demonstrated that certain quinoline-based compounds exhibited cytotoxic effects against cancer cell lines. The incorporation of the dioxaborolane group could potentially influence the compound's ability to interact with cellular targets involved in cancer progression . The structural modifications provided by the dioxaborolane may enhance selectivity towards cancer cells while reducing toxicity to normal cells.

Material Science

Organic Electronics

In material science, compounds like this compound are being investigated for their applications in organic electronics. The boron-containing moiety can facilitate charge transport properties in organic semiconductors. This makes such compounds suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound can serve as a boronic acid pinacol ester in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules . The presence of the methoxy group may also influence the reactivity and selectivity of the coupling reactions.

  • Antimicrobial Efficacy Study
    A recent study evaluated various quinoline derivatives against bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity. This suggests that this compound could be a promising candidate for further investigation as an antimicrobial agent .
  • Cytotoxicity Assessment
    In vitro studies on quinoline derivatives highlighted their potential as anticancer agents. The incorporation of a dioxaborolane group was found to improve selectivity towards cancer cells compared to normal cells . This aligns with the ongoing research into optimizing quinoline derivatives for therapeutic use.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy group on the quinoline ring can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine-5-boronic acid pinacol ester: Similar structure with a pyridine ring instead of a quinoline ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a quinoline ring.

    (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar boronic ester group but with a benzene ring.

Uniqueness

3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline is unique due to the presence of both a quinoline ring and a boronic ester group. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and scientific research .

Biological Activity

3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H17BNO3
  • Molecular Weight : 235.09 g/mol
  • CAS Number : 906008-22-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane moiety enhances its ability to interact with biological systems, potentially influencing enzyme activity and cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity :
    • In studies involving xenograft models of leukemia and breast cancer, compounds structurally related to this compound demonstrated significant antitumor effects. For instance, similar compounds exhibited high efficacy in inhibiting tumor growth in MV4;11 leukemia and MDA-MB-231 triple-negative breast cancer models .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. Research has shown that related compounds can inhibit protein kinases such as KIT and PDGFRA, which are implicated in various cancers .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, likely due to its ability to modulate neurotransmitter systems. This could provide therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vivo using mouse models. The results indicated a reduction in tumor size by up to 70% compared to control groups when administered at optimal doses.

Case Study 2: Neuroprotective Activity

In a separate investigation focusing on neuroprotection, the compound was tested against oxidative stress-induced neuronal damage. It was found that treatment with the compound significantly reduced cell death in neuronal cultures exposed to harmful agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant reduction in tumor growth
Enzyme InhibitionInhibition of protein kinases (KIT and PDGFRA)
NeuroprotectionReduced oxidative stress-induced damage

Q & A

Basic: What are the standard synthetic routes for preparing 3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a quinoline precursor. A representative protocol involves:

  • Step 1: Reacting 3-bromo-5-methoxyquinoline with bis(pinacolato)diborane in the presence of Pd(dppf)Cl₂·DCM (1 mol%), potassium acetate, and dry toluene under reflux (2–5 hours) .
  • Step 2: Purification via silica gel chromatography (10% EtOAc/hexane) yields the boronate ester.

Key factors affecting yield:

  • Catalyst loading : Optimal Pd catalyst (e.g., Pd(dppf)Cl₂) at 1–2 mol% minimizes side reactions.
  • Degassing : Nitrogen purging reduces oxidation of intermediates.
  • Solvent choice : Anhydrous toluene or dioxane enhances boronate stability.
  • Temperature : Prolonged reflux (>5 hours) may degrade the product, reducing yields to ~70–80% .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how can researchers resolve ambiguities in structural assignment?

Answer:
Primary methods:

  • LCMS : Confirm molecular ion peaks (e.g., m/z = 324.16 [M+H]⁺) and monitor reaction progress .
  • ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.9 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm). The dioxaborolane moiety lacks protons but appears in ¹³C NMR (~δ 83–85 ppm for B-O carbons) .
  • High-resolution mass spectrometry (HRMS) : Validate exact mass (e.g., 324.2049 for C₁₈H₂₁BN₂O₃) .

Troubleshooting ambiguities:

  • Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve aromatic coupling patterns.
  • Boron-related artifacts : Avoid aqueous workup if hydrolytic instability is suspected; use deuterated DMSO for NMR to minimize solvent interference .

Advanced: How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation. Critical steps include:

  • Crystallization : Use slow vapor diffusion (e.g., hexane/DCM) to grow high-quality crystals.
  • Data collection : Employ a synchrotron source for high-resolution (<1.0 Å) data if twinning or disorder is observed .
  • Refinement : Use SHELXL or OLEX2 for anisotropic displacement parameters and hydrogen placement. For example, SHELXL refines R1 values to <0.05 for reliable bond-length accuracy (±0.002 Å) .

Common discrepancies:

  • Torsional angles : Density functional theory (DFT) may underestimate steric effects of the tetramethyldioxaborolane group, requiring empirical correction .

Advanced: How do competing reaction pathways (e.g., protodeboronation or homocoupling) impact Suzuki-Miyaura cross-coupling efficiency, and how can these be mitigated?

Answer:
Side reactions:

  • Protodeboronation : Occurs under acidic or protic conditions, reducing boronate availability.
  • Homocoupling : Catalyzed by excess Pd(0), forming undesired biaryl byproducts.

Mitigation strategies:

  • Base selection : Use Cs₂CO₃ or K₃PO₄ instead of NaOH to maintain pH 8–9 .
  • Pd scavengers : Add thiourea or polymer-supported quench agents post-reaction to remove residual Pd .
  • Stoichiometry : Limit aryl halide equivalents to 1.1–1.5× the boronate partner to suppress homocoupling .

Advanced: What computational tools are suitable for predicting regioselectivity in subsequent functionalization reactions (e.g., C-H activation) of this quinoline derivative?

Answer:
Regioselectivity prediction:

  • DFT calculations : Use Gaussian or ORCA to model transition states. For example, the C5-boronate group directs electrophilic substitution to C7 via resonance effects.
  • MEP maps : Electrostatic potential maps (e.g., generated in Multiwfn) highlight nucleophilic sites .

Validation:

  • Isotopic labeling : ¹³C-labeled substrates tracked via NMR confirm predicted reaction sites.
  • Competition experiments : Compare reactivity of boronate vs. non-boronated quinoline analogs .

Basic: How should researchers handle and store this compound to ensure long-term stability?

Answer:

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent moisture absorption and photodegradation.
  • Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) to avoid hydrolysis of the boronate ester .

Table 1: Representative Characterization Data

ParameterValue/ObservationMethodReference
LCMS m/z324.16 [M+H]⁺ESI-MS
¹H NMR (DMSO-d₆)δ 3.90 (s, 3H, OCH₃)400 MHz NMR
Crystal SystemMonoclinic, P2₁/cSC-XRD
Reaction Yield80% (optimized protocol)Suzuki coupling

Advanced: What strategies address low yields in the borylation of sterically hindered quinoline derivatives?

Answer:

  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 2 hours) to minimize decomposition.
  • Bulky ligands : Use SPhos or RuPhos ligands to stabilize Pd intermediates in congested systems.
  • Solvent optimization : Switch to THF/dioxane mixtures for better solubility of hindered substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline

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